molecular formula C10H15Cl3O2 B1623384 Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate CAS No. 59897-92-6

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate

Cat. No.: B1623384
CAS No.: 59897-92-6
M. Wt: 273.6 g/mol
InChI Key: PIUGWHOPZWEXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate typically involves the following steps :

    Reaction of 1,4-hexadiene and 1,2-dihaloalkane:

    Reaction with zinc powder in the presence of thiol: This step yields the corresponding conjugated diene.

    Cyclization reaction with boric acid and nitric acid: This step produces the target compound, 3,3-dimethyl-4,6,6-trichlorohexene.

    Esterification with acetic anhydride: This final step yields this compound.

Chemical Reactions Analysis

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate undergoes various chemical reactions, including :

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: This reaction can occur under various conditions, often involving nucleophiles like hydroxide ions or amines, leading to the formation of substituted derivatives.

Scientific Research Applications

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate involves its interaction with specific molecular targets and pathways . The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions.

Comparison with Similar Compounds

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate can be compared with other similar compounds, such as :

    Cycloalkanes: These compounds contain rings of carbon atoms and have similar chemical properties.

    Ethers: These compounds contain an oxygen atom bonded to two alkyl or aryl groups and have similar reactivity.

This compound is unique due to its specific molecular structure and the presence of multiple chlorine atoms, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl3O2/c1-4-15-9(14)6-10(2,3)7(11)5-8(12)13/h5,7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUGWHOPZWEXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C(C=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975306
Record name Ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59897-92-6
Record name Ethyl 4,6,6-trichloro-3,3-dimethyl-5-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59897-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexenoic acid, 3,3-dimethyl-4,6,6-trichloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.04 g of sodium ethoxide in 60 ml of dimethylformamide was added to a hot solution (140°) of 3.1 g of ethyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate in 20 ml of dimethylformamide. The mixture was maintained at 140° for 2 hours, then cooled to 0°, neutralized with dry hydrogen chloride and poured into ice water. The aqueous mixture was extracted with ether, and the extract was washed successively with saturated aqueous sodium bicarbonate and sodium chloride. The washed extract was dried over magnesium sulfate and distilled to give 1.81 g (77% yield) of ethyl 4,6,6-trichloro-3,3-dimethyl-5-hexenoate, b.p. 98°-101°/0.6 mm.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Reactant of Route 2
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Reactant of Route 3
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.